molecular formula C6H12N2O2 B14614282 N~2~-Formyl-L-valinamide CAS No. 59905-79-2

N~2~-Formyl-L-valinamide

Cat. No.: B14614282
CAS No.: 59905-79-2
M. Wt: 144.17 g/mol
InChI Key: LLRZMHIKPHOQDN-YFKPBYRVSA-N
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Description

N~2~-Formyl-L-valinamide is an organic compound with the molecular formula C6H12N2O2. It is a derivative of valine, an essential amino acid, and features a formyl group attached to the nitrogen atom of the amide. This compound is known for its role in various biochemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N~2~-Formyl-L-valinamide can be synthesized through the N-formylation of L-valinamide. One common method involves the reaction of L-valinamide with formic acid or formic acid derivatives in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, and can be facilitated by the use of solvents such as water, polyethylene glycol, or ionic liquids .

Industrial Production Methods

In industrial settings, the production of N2-Formyl-L-valinamide may involve the use of heterogeneous nanocatalysts, which offer advantages such as thermal stability, reusability, and high catalytic performance. These catalysts can be metal/metal oxide-based and are employed in eco-friendly media to ensure efficient and sustainable production .

Chemical Reactions Analysis

Types of Reactions

N~2~-Formyl-L-valinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions typically occur under controlled conditions, with specific temperatures and pH levels to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of substituted amides .

Scientific Research Applications

N~2~-Formyl-L-valinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-Formyl-L-valinamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an antioxidant by scavenging free radicals and upregulating antioxidant enzymes. It also interacts with reactive oxygen and nitrogen species, providing protection to cellular components such as mitochondria. Additionally, the compound can inhibit enzymes like cyclooxygenase-2 (COX-2), contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

  • N~2~-Formyl-L-leucinamide
  • N~2~-Formyl-L-isoleucinamide
  • N~2~-Formyl-L-alaninamide

Uniqueness

N~2~-Formyl-L-valinamide is unique due to its specific structural configuration, which imparts distinct biochemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with enzymes and other biomolecules, making it valuable for specific applications in research and industry .

Properties

CAS No.

59905-79-2

Molecular Formula

C6H12N2O2

Molecular Weight

144.17 g/mol

IUPAC Name

(2S)-2-formamido-3-methylbutanamide

InChI

InChI=1S/C6H12N2O2/c1-4(2)5(6(7)10)8-3-9/h3-5H,1-2H3,(H2,7,10)(H,8,9)/t5-/m0/s1

InChI Key

LLRZMHIKPHOQDN-YFKPBYRVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC=O

Canonical SMILES

CC(C)C(C(=O)N)NC=O

Origin of Product

United States

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